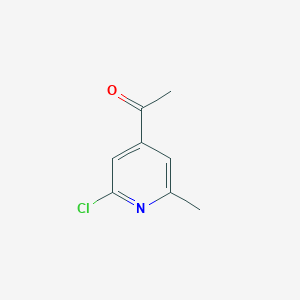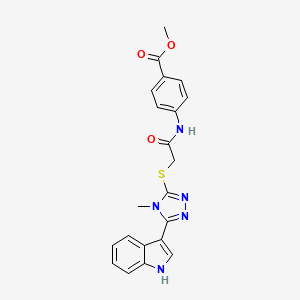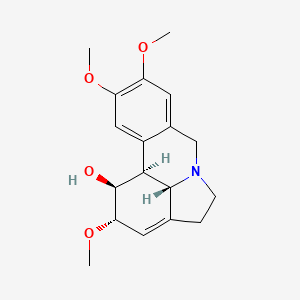![molecular formula C21H23FN4S B2436072 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 611197-42-3](/img/structure/B2436072.png)
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a cyclopentylpiperazine moiety and a fluorophenyl group attached to a thienopyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the construction of the thienopyrimidine ring followed by the introduction of the cyclopentylpiperazine and fluorophenyl groups. Key steps in the synthesis may involve:
Gewald Reaction: This step involves the formation of the thienopyrimidine core.
Cyclization: The cyclization process helps in forming the desired heterocyclic structure.
Substitution Reactions: Introduction of the cyclopentylpiperazine and fluorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the thienopyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular pathways and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- 4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine
Uniqueness
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylpiperazine moiety and fluorophenyl group contribute to its high binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4S/c22-16-7-5-15(6-8-16)18-13-27-21-19(18)20(23-14-24-21)26-11-9-25(10-12-26)17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOLTXCNQCEYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435989.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2435991.png)
![3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaen-5-yl}propanoic acid](/img/structure/B2435994.png)


![ethyl 2-(2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2435999.png)

![2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2436002.png)
![1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2436003.png)




